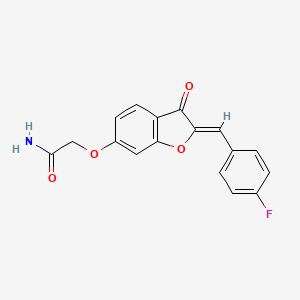

(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Description

(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic benzofuran derivative characterized by a dihydrobenzofuran core substituted with a 4-fluorobenzylidene group at the 2-position and an acetamide-linked oxy moiety at the 6-position. Structural elucidation of such compounds typically employs UV, $ ^1 \text{H} $-NMR, and $ ^{13} \text{C} $-NMR spectroscopy, as demonstrated in studies isolating benzofuran derivatives from natural sources .

Properties

IUPAC Name |

2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO4/c18-11-3-1-10(2-4-11)7-15-17(21)13-6-5-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H2,19,20)/b15-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNQZEYBGMIGHW-CHHVJCJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran core.

Attachment of the Acetamide Group: The acetamide group is attached through an esterification reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Physicochemical and Functional Implications

- Furan-2-ylmethylene in the analog from introduces conjugated π-systems, which may alter redox behavior or UV absorption profiles .

Steric and Stability Considerations :

Lumping Strategy for Property Prediction

As noted in , compounds with shared benzofuran cores and similar substituents (e.g., fluorinated or methoxy groups) may be "lumped" into surrogate categories for predictive modeling of properties like solubility or reactivity . For instance, the target compound and its 4-fluorobenzoate ester analog () could be grouped due to shared fluorine effects, while furan- or tert-butyl-substituted derivatives might form separate categories.

Biological Activity

(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The compound features a benzofuran moiety with a fluorobenzylidene substituent and an acetamide group, contributing to its unique biological properties. Its molecular formula is , and it has a molecular weight of 323.33 g/mol.

Research indicates that the compound may exert its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : The presence of the acetamide group suggests potential interactions with enzymes involved in metabolic pathways.

- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells.

- Cell Cycle Modulation : The compound may influence cell cycle progression, particularly in cancer cells, leading to apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Inhibition of cell proliferation |

| HeLa (Cervical) | 20.0 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon) | 18.0 | Increased reactive oxygen species (ROS) |

These results suggest that the compound effectively inhibits the growth of various cancer cells by inducing apoptosis and altering cell cycle dynamics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessed its efficacy against several bacterial strains using the agar well diffusion method:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotic |

|---|---|---|

| Escherichia coli | 15 | Comparable to Amoxicillin |

| Staphylococcus aureus | 18 | Superior to Ciprofloxacin |

| Pseudomonas aeruginosa | 12 | Moderate efficacy |

The results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

- In Vivo Studies : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

- Safety Profile : Toxicological assessments showed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.